molecular formula C14H17NO5 B13042406 2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid

Cat. No.: B13042406
M. Wt: 279.29 g/mol
InChI Key: CPJINWLRURBOCU-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the oxetane ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of a suitable base and a halogenated precursor.

    Coupling reaction: The protected amino group is coupled with a propanoic acid derivative to form the final product.

    Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The oxetane ring and benzyloxycarbonyl group play crucial roles in modulating its activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.

    2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)acetic acid: Similar structure with a shorter acetic acid chain.

    2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid methyl ester: Methyl ester derivative of the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the oxetane ring

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)12(6-11-7-19-8-11)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)

InChI Key

CPJINWLRURBOCU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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